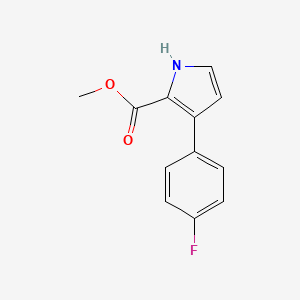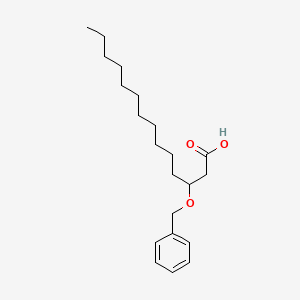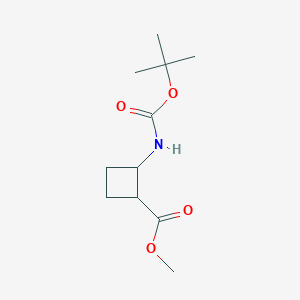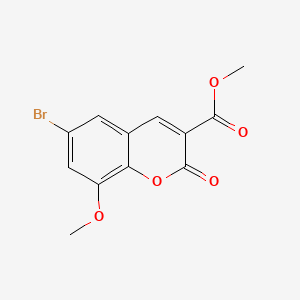
Diethyl 4-Bromo-2-fluorobenzylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4-Bromo-2-fluorobenzylphosphonate is an organophosphorus compound with the molecular formula C11H15BrFO3P It is a derivative of benzylphosphonate, where the benzyl group is substituted with bromine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-Bromo-2-fluorobenzylphosphonate typically involves the reaction of diethyl phosphite with 4-Bromo-2-fluorobenzyl bromide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the benzyl bromide, leading to the formation of the desired phosphonate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 4-Bromo-2-fluorobenzylphosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The phosphonate group can be oxidized to the corresponding phosphonic acid using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding phosphine oxide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, THF, DMF.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted benzylphosphonates.
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Wissenschaftliche Forschungsanwendungen
Diethyl 4-Bromo-2-fluorobenzylphosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents.
Material Science: It is used in the development of novel materials with specific properties, such as flame retardants.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of diethyl 4-Bromo-2-fluorobenzylphosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and receptors that recognize phosphate-containing substrates. This interaction can lead to the inhibition or activation of these enzymes, affecting various biochemical pathways. The bromine and fluorine substituents can also influence the compound’s reactivity and binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 4-Fluorobenzylphosphonate: Similar structure but lacks the bromine atom.
Diethyl 4-Bromobenzylphosphonate: Similar structure but lacks the fluorine atom.
Diethyl Benzylphosphonate: Lacks both bromine and fluorine substituents.
Uniqueness
Diethyl 4-Bromo-2-fluorobenzylphosphonate is unique due to the presence of both bromine and fluorine atoms on the benzyl ring. This dual substitution can enhance the compound’s reactivity and selectivity in various chemical reactions. The presence of these substituents can also influence the compound’s biological activity, making it a valuable tool in medicinal chemistry and biological studies .
Eigenschaften
Molekularformel |
C11H15BrFO3P |
|---|---|
Molekulargewicht |
325.11 g/mol |
IUPAC-Name |
4-bromo-1-(diethoxyphosphorylmethyl)-2-fluorobenzene |
InChI |
InChI=1S/C11H15BrFO3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(12)7-11(9)13/h5-7H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
WGQJXOURLXLCNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=C(C=C(C=C1)Br)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Boc)(ethyl)amino]pentanoic Acid](/img/structure/B13703005.png)
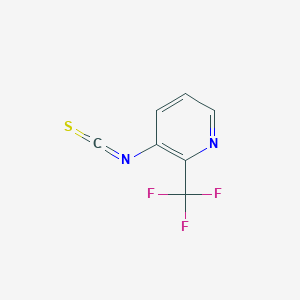


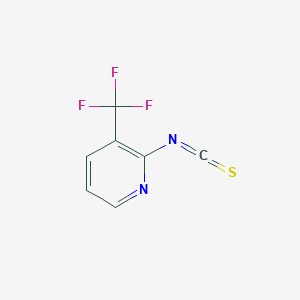
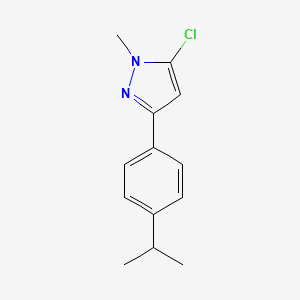
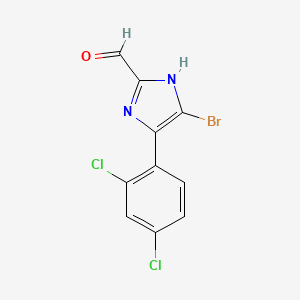
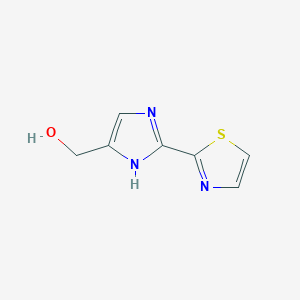
![Methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate](/img/structure/B13703057.png)
